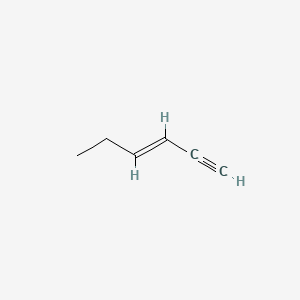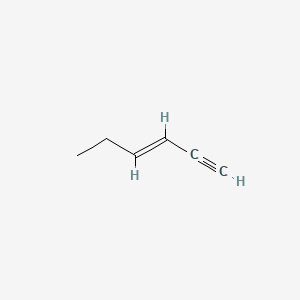![molecular formula C15H10F6N2O3 B13578387 1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is a compound that belongs to the class of bis-ureas. It contains two 4-(trifluoromethoxy)phenyl groups attached to a central urea moiety. This compound is known for its lipophilic properties and is often used in the design of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction typically yields the desired bis-urea compound in 58-80% yields . The reaction conditions involve the use of solvents such as acetonitrile and purified water, and the process is monitored using high-performance liquid chromatography (HPLC) with UV detection .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethoxy groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl halides, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives .
Aplicaciones Científicas De Investigación
1,3-Bis[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea involves its binding to specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it forms additional hydrogen bonds in the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme and biological pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-disubstituted bis-ureas: These compounds also contain two urea groups and are known for their inhibitory activity against various enzymes.
4-(trifluoromethoxy)phenyl derivatives: Compounds containing the 4-(trifluoromethoxy)phenyl group are often used in the design of enzyme inhibitors and other biologically active molecules.
Uniqueness
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzyme active sites. This property makes it a potent inhibitor of soluble epoxide hydrolase (sEH) and other enzymes .
Propiedades
Fórmula molecular |
C15H10F6N2O3 |
|---|---|
Peso molecular |
380.24 g/mol |
Nombre IUPAC |
1,3-bis[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)25-11-5-1-9(2-6-11)22-13(24)23-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H,(H2,22,23,24) |
Clave InChI |
RSCCKXHOLGSHCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/no-structure.png)
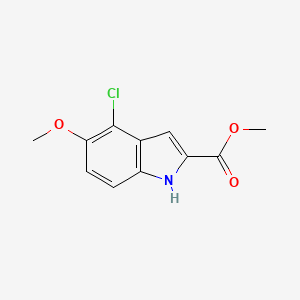
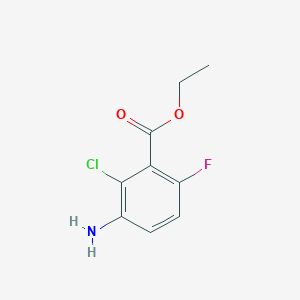
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
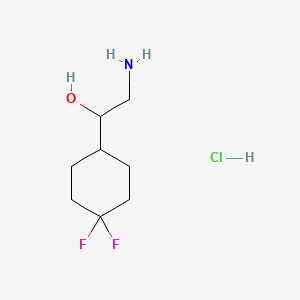

![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
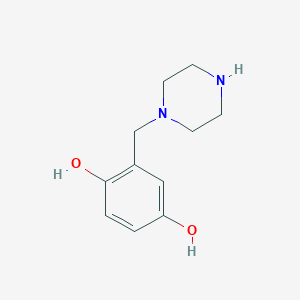
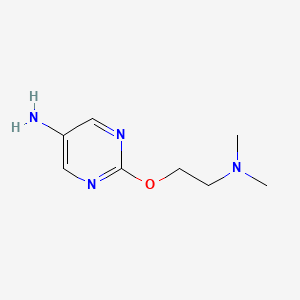
aminehydrochloride](/img/structure/B13578363.png)
